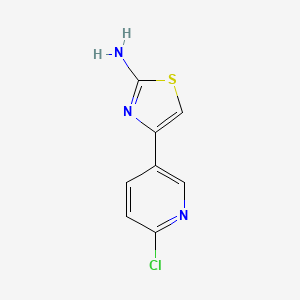

4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine

Description

Significance of Thiazole (B1198619) and Pyridine (B92270) Heterocycles in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are cornerstones of drug discovery, with nearly 75% of FDA-approved small-molecule drugs featuring a nitrogen-based heterocycle. globalresearchonline.net Among these, the thiazole and pyridine rings are exceptionally prominent due to their wide spectrum of biological activities and their presence in numerous clinically approved drugs. globalresearchonline.netbohrium.com

The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen atoms, is a versatile scaffold found in natural products like vitamin B1 (thiamine) and the penicillin nucleus. researchgate.netjetir.org Its derivatives have been extensively studied and are known to exhibit a vast array of pharmacological properties. globalresearchonline.netwisdomlib.orgfabad.org.tr The thiazole moiety is a key component in drugs such as the antiretroviral ritonavir, the anticancer agent dasatinib, and the antimicrobial sulfathiazole. globalresearchonline.netbohrium.comjetir.org The scientific community continues to explore thiazole derivatives for new therapeutic applications, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antidiabetic agents. wisdomlib.orgfabad.org.trnih.gov The ring's aromatic nature and its ability to participate in hydrogen bonding and other molecular interactions make it a valuable component in designing molecules that can effectively bind to biological targets. globalresearchonline.netnih.gov

The pyridine ring, a six-membered nitrogen-containing aromatic heterocycle, is another fundamental scaffold in medicinal chemistry. dntb.gov.ua It is present in natural products like vitamins B3 (nicotinamide) and B6, as well as numerous alkaloids. dntb.gov.uaresearchgate.net The physicochemical properties of the pyridine ring, such as its basicity, water solubility, chemical stability, and ability to form hydrogen bonds, make it an attractive component in drug design. dntb.gov.uaresearchgate.net Pyridine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netsarchemlabs.com Marketed drugs containing the pyridine moiety include the tuberculosis antibiotic isoniazid (B1672263) and the anti-hypertensive nifedipine. sarchemlabs.com The pyridine ring often serves as a bioisostere for benzene (B151609) rings or other nitrogen-containing heterocycles, allowing for the fine-tuning of a drug candidate's properties.

The combination of these two "privileged" heterocycles into a single molecular framework, as seen in 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, is a common strategy in medicinal chemistry aimed at discovering new chemical entities with unique and potentially synergistic biological activities.

Rationale for Academic Investigation of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine as a Privileged Research Scaffold

The academic interest in 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine stems from its status as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The rationale for investigating this specific compound is built on several key factors:

Hybridization of Pharmacophores : The molecule combines the well-established pharmacophoric features of both thiazole and pyridine rings. globalresearchonline.netdntb.gov.ua This fusion creates a novel chemical space with the potential for unique interactions with biological targets that may differ from those of the individual heterocycles.

Structural Precedent in Kinase Inhibition : Scaffolds containing linked thiazole and pyridine rings are prominent in the development of kinase inhibitors, a critical area of anticancer research. For instance, the closely related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been extensively explored to develop highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy. acs.org

Influence of Halogen Substitution : The presence of a chlorine atom on the pyridine ring is a significant feature. Halogen atoms, particularly chlorine, can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity to target proteins. nih.gov Research on one thiazole-pyridine hybrid suggested its anti-breast cancer efficacy might be attributable to the chlorine atom attached to the pyridine ring. nih.gov

Versatile Synthetic Handle : The 2-amino group on the thiazole ring provides a convenient point for chemical modification. This allows researchers to readily synthesize a library of derivatives by attaching various substituents, which is essential for structure-activity relationship (SAR) studies. researchgate.net These studies help in optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

These factors collectively make 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine an attractive and rational choice for academic investigation, serving as a foundational structure for the discovery of new bioactive compounds.

Overview of Key Academic Research Trajectories for the Compound and Related Structural Motifs

Academic research on 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its analogues has branched into several key therapeutic areas, primarily focusing on anticancer and antimicrobial applications. The core scaffold is used as a template, with systematic modifications made to explore and optimize its biological activity against various targets.

Anticancer Research: A significant trajectory for this scaffold is the development of novel anticancer agents. Research has shown that derivatives incorporating the thiazole-pyridine motif can exhibit potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov

Kinase Inhibition: A primary focus is the inhibition of protein kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer. Studies on related structures have identified potent inhibitors of CDK4/6 and VEGFR2, key targets in cancer progression. acs.orgnih.gov For example, a derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.4 μM. nih.gov

Glutaminase (B10826351) Inhibition: The 2-aminothiazole (B372263) scaffold has also been identified as a promising chemical framework for the development of glutaminase (GLS) inhibitors, which target the metabolic reprogramming common in cancer cells. researchgate.net

Antimicrobial Research: Another major research avenue is the exploration of thiazole-pyridine hybrids as antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Antibacterial Agents: Studies have focused on synthesizing and evaluating pyridyl-thiazole hybrids of sulfonamides and other derivatives for their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against several Gram-positive bacteria. nih.gov

Agricultural Applications: The utility of this scaffold extends to agriculture. Novel pyridine-3-carboxamide (B1143946) analogs containing a thiazole ring have been developed and evaluated as effective agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.gov

The table below summarizes selected research findings for compounds structurally related to 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, illustrating the key research trajectories.

| Compound Class | Research Area | Target/Organism | Key Findings |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines acs.org | Anticancer | CDK4/CDK6 | Highly potent and selective kinase inhibitors; induced G1 cell cycle arrest. |

| Imidazo[2,1-b]thiazole-pyridine hybrids nih.gov | Anticancer | MDA-MB-231 (Breast Cancer) | Potent cytotoxicity (IC50 = 1.4 μM); potential VEGFR2 inhibition. |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives nih.gov | Agricultural Antibacterial | Ralstonia solanacearum | Significantly enhanced disease resistance in tomato plants against bacterial wilt. |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives nih.gov | Antibacterial | Gram-positive bacteria | Strong antibacterial activity, with some compounds showing less drug resistance development than linezolid. |

| Thiazole-pyridine hybrids nih.gov | Anticancer | MCF-7 (Breast Cancer) | Showed better efficacy than the standard drug 5-fluorouracil, potentially due to the chloro-substituent. |

These research trajectories highlight the versatility of the 4-(pyridinyl)-thiazol-2-ylamine scaffold as a platform for developing new molecules with significant therapeutic potential across different fields of medicinal and agricultural chemistry.

Properties

IUPAC Name |

4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-7-2-1-5(3-11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPGCHIUQGCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696072 | |

| Record name | 4-(6-Chloropyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-42-5 | |

| Record name | 4-(6-Chloropyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine

Established Synthetic Routes for the Core 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine Scaffold

The construction of the 4-(pyridin-3-yl)-thiazol-2-ylamine core is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea (B124793). For the target compound, the key intermediates are 2-bromo-1-(6-chloropyridin-3-yl)ethanone (B1592269) and thiourea. The primary challenge often lies in the efficient synthesis of the requisite α-haloketone precursor.

Multi-step synthesis provides a reliable, albeit longer, route to the target scaffold, allowing for the purification of intermediates at each stage. batistalab.comresearchgate.net A common pathway initiates from commercially available materials and involves several key transformations to build the necessary 1-(6-chloropyridin-3-yl)ethanone (B1661983) intermediate before its subsequent bromination and cyclization.

A representative multi-step synthesis can be outlined as follows:

Preparation of the Pyridyl Ketone: Synthesis of 1-(6-chloropyridin-3-yl)ethanone from simpler pyridine (B92270) precursors.

α-Bromination: The ketone is then brominated at the α-position, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield 2-bromo-1-(6-chloropyridin-3-yl)ethanone.

Hantzsch Thiazole Synthesis: The resulting α-bromoketone is reacted with thiourea in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring, yielding the hydrobromide salt of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine.

Neutralization: The final step involves neutralization with a base, such as sodium bicarbonate or ammonia, to afford the free amine product.

This stepwise approach is amenable to scale-up procedures and allows for stringent control over product purity. nih.gov

To improve efficiency and reduce waste, one-pot syntheses have been developed for thiazole derivatives. ekb.eg These strategies combine multiple reaction steps into a single procedural operation without isolating the intermediates. nih.gov For the synthesis of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, a one-pot approach could involve the in situ generation of the α-haloketone followed immediately by the addition of thiourea.

| Reaction Type | Starting Materials | Key Steps | Advantages |

| Multi-Step Synthesis | 1-(6-chloropyridin-3-yl)ethanone, Bromine, Thiourea | 1. α-Bromination of ketone. 2. Cyclization with thiourea. 3. Isolation of intermediates. | High purity, Scalable |

| One-Pot Synthesis | 1-(6-chloropyridin-3-yl)ethanone, Brominating agent, Thiourea | In situ bromination and subsequent cyclization in a single vessel. | High efficiency, Reduced waste, Shorter time |

In line with the principles of sustainable chemistry, green approaches to the synthesis of thiazole derivatives are gaining attention. mdpi.com These methods focus on using environmentally benign solvents, reducing energy consumption, and employing safer reagents.

Key green strategies applicable to the synthesis of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bohrium.com

Catalyst-Free Conditions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, often under aqueous or solvent-free conditions. bohrium.com

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound-assisted synthesis to accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating. mdpi.com

For instance, the Hantzsch synthesis can be performed under microwave irradiation in ethanol, significantly shortening the reaction time from hours to minutes.

Functional Group Interconversions and Post-Synthetic Modifications

Once the core 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold is obtained, its functional groups—primarily the 2-amino group and the chloro-substituent on the pyridine ring—can be modified to generate a library of new compounds.

The 2-amino group is a versatile handle for various transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, halogens) at the 2-position of the thiazole ring.

The chlorine atom on the pyridine ring can also be a site for modification, typically through nucleophilic aromatic substitution (SNAr) reactions, although this can be challenging.

Design and Synthesis of Analogs and Derivatives of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine

The design and synthesis of analogs aim to explore the structure-activity relationship by systematically altering different parts of the molecule. nih.govbeilstein-journals.org Derivatives are synthesized by attaching various chemical moieties to the core scaffold. frontiersin.orgnih.gov

Structural diversification is achieved by modifying three main components of the molecule: the pyridine ring, the thiazole ring, and the 2-amino group. nih.gov

Modification of the Pyridine Ring:

Substitution at the Chloro Position: Replacing the chlorine atom with other functional groups (e.g., amines, alkoxides, thiols) via nucleophilic substitution.

Introduction of Other Substituents: Synthesizing the scaffold from differently substituted pyridyl-α-haloketones to introduce groups like methyl, methoxy, or cyano on the pyridine ring.

Modification of the Thiazole Ring:

Substitution at the 5-position: While the parent compound is unsubstituted at the 5-position, analogs can be prepared by introducing substituents at this site. This is often achieved by starting with a substituted thiourea or by post-synthetic modification such as bromination followed by coupling reactions. frontiersin.org

Derivatization of the 2-Amino Group:

This is the most common strategy for creating large libraries of derivatives. The 2-amino group can be converted into a wide range of functional groups, including amides, ureas, thioureas, sulfonamides, and carbamates. nih.govnih.gov For example, reacting the parent amine with various isocyanates or isothiocyanates yields a series of urea (B33335) or thiourea derivatives, respectively.

The table below summarizes some examples of synthesized derivatives based on the parent scaffold.

| Derivative Type | Modification Site | Reagents/Method | Resulting Functional Group |

| Amides | 2-Amino Group | Acyl Chlorides, Carboxylic Acids | -NH-C(=O)-R |

| Ureas/Thioureas | 2-Amino Group | Isocyanates/Isothiocyanates | -NH-C(=O/S)-NH-R |

| Sulfonamides | 2-Amino Group | Sulfonyl Chlorides | -NH-SO₂-R |

| Fused Heterocycles | 2-Amino and 5-Position | Bifunctional Reagents | Imidazo[2,1-b]thiazoles, etc. nih.gov |

| Substituted Pyridines | 6-Position of Pyridine | Nucleophilic Aromatic Substitution | Replacement of -Cl with -OR, -NR₂, etc. |

These synthetic and derivatization strategies provide a robust platform for the extensive chemical exploration of the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold.

Library Synthesis Approaches

The synthesis of libraries of compounds based on the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR). These approaches focus on the rapid and efficient generation of a large number of analogues through parallel or combinatorial synthesis. The 2-aminothiazole (B372263) core is a common motif in many biologically active compounds, making it a prime target for library development. nih.govmdpi.com

A primary method for generating such libraries is based on the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. For the library synthesis of analogues of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, this can be adapted in a combinatorial fashion. The core α-haloketone, 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one, can be reacted with a diverse set of substituted thioureas to generate variability at the 2-amino position of the thiazole ring. Conversely, derivatives of thiourea can be reacted with a variety of α-haloketones to introduce diversity at the 4- and 5-positions of the thiazole ring. mdpi.com

Solution-phase parallel synthesis is a commonly employed technique. nih.gov This methodology allows for the reaction of different building blocks in separate reaction vessels, often arranged in a grid format (e.g., 96-well plates). Automation can be integrated for reagent dispensing, reaction monitoring, and purification, significantly increasing the throughput. nih.gov These combinatorial approaches enable the systematic modification of the peripheral substituents around the core scaffold, allowing for a thorough investigation of the chemical space and the identification of compounds with optimized properties. acs.org For example, a library can be constructed by reacting a single thiourea with a collection of different α-bromoketones, or vice versa, to explore the impact of various functional groups on biological activity. nih.gov

| Building Block Type | General Structure | Point of Diversity | Example Substituents (R) |

|---|---|---|---|

| α-Haloketone | R-C(O)CH₂Br | Introduces diversity at the C4 position of the thiazole ring. | Aryl, Heteroaryl, Alkyl, Cycloalkyl |

| Thiourea | R-NHC(S)NH₂ | Introduces diversity at the N2 position of the thiazole ring. | Acyl, Aryl, Alkyl, Heteroarylcarbonyl |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine and Its Analogs

Impact of Substituent Variation on Biological Interaction Profiles (in vitro and non-human in vivo models)

The biological activity of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine can be significantly modulated by introducing various substituents at different positions of its thiazole (B1198619), pyridine (B92270), and amine moieties. These modifications influence the compound's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The thiazole ring is a key component of many biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological profile of the molecule.

Substitution at the 5-position: Studies on related 4-(indol-3-yl)thiazole-2-amines have shown that the introduction of a methyl group at the 5-position of the thiazole ring can be beneficial for antifungal activity nih.govresearchgate.net. Conversely, the removal of this methyl group was found to be detrimental to the activity researchgate.net. This suggests that a small alkyl substituent at this position may enhance binding to the target enzyme, potentially through favorable hydrophobic interactions.

The following table summarizes the impact of modifications at the thiazole ring on the biological activity of related pyridine-thiazole analogs.

| Modification | Analog Series | Observed Biological Effect | Reference |

| 5-Methyl substitution | 4-(indol-3-yl)thiazole-2-amines | Beneficial for antifungal activity | nih.govresearchgate.net |

| 4-(2,5-dimethoxyphenyl) substitution | Hydrazonothiazole-based pyridines | Enhanced cytotoxic activity against A549 cells | acs.org |

| 4-(4,4'-biphenyl) substitution | Hydrazonothiazole-based pyridines | Enhanced cytotoxic activity against A549 cells | acs.org |

Position of Nitrogen: In a study of pyridine-thiazole hybrid molecules, it was found that 4-pyridine substituted thiazole derivatives showed more potent antimicrobial activity than the corresponding 3-pyridine substituted analogs researchgate.net. This highlights the importance of the nitrogen atom's position within the pyridine ring for biological activity.

Substituents on the Pyridine Ring: For a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, modifications on the pyridine ring of the 7-(2-pyridylmethylamine) moiety revealed clear SAR trends. Electron-donating groups, particularly amine-based substituents, at the 4'-position were found to be active, with the 4'-N-morpholine derivative showing excellent inhibitory data against M. tuberculosis and low toxicity mdpi.com. In contrast, electron-withdrawing groups at the same position were inactive mdpi.com. Substituents at the 5'-position generally resulted in modest to good activity, while at the 6'-position, only aliphatic amine substituents were active mdpi.com. This suggests that the electronic nature and position of substituents on the pyridine ring are crucial for activity.

The data below illustrates the influence of pyridine ring modifications on the activity of related compounds.

| Modification | Analog Series | Observed Biological Effect | Reference |

| 4-Pyridine substitution | Pyridine-thiazole hybrids | More potent antimicrobial activity compared to 3-pyridine analogs | researchgate.net |

| 4'-N-morpholine substitution | Pyrazolopyrimidin-7-amines | Excellent inhibitory activity against M. tuberculosis | mdpi.com |

| 4'-Electron-withdrawing groups | Pyrazolopyrimidin-7-amines | Inactive | mdpi.com |

The 2-amino group of the thiazole ring is a common site for modification, allowing for the introduction of various functionalities to modulate the compound's properties.

Acylation: Acylation of the 2-amino group has been explored in various studies. For 4-(indol-3-yl)thiazole-2-amines, acylation with different acid chlorides led to a range of antimicrobial activities, indicating that the nature of the acyl group significantly impacts the biological profile nih.gov.

N-Alkylation: In a series of 1,3-thiazole derivatives investigated as cholinesterase inhibitors, N-methylation of an amide nitrogen had a positive effect on butyrylcholinesterase (BChE) inhibition, whereas for amines, N-methylation drastically reduced the activity . This demonstrates that even a small modification like methylation can have a profound and sometimes opposing effect on activity depending on the local chemical environment.

Formation of Schiff Bases and Thiazolidinones: The 2-amino group can be derivatized to form Schiff bases, which can then be cyclized to thiazolidinones. These modifications have been shown to yield compounds with significant anti-inflammatory and antimicrobial activities researchgate.net. The nature of the substituent on the thiazolidinone ring, such as the presence of chloro or nitro groups, was found to enhance antibacterial activity researchgate.net.

Linker Insertion: Introducing a linker between the pyridine ring and the amine moiety has also been investigated. For example, in a series of pyrazolopyrimidines, a methylamine linker was crucial for anti-mycobacterial activity mdpi.com.

This table summarizes key findings on the impact of amine moiety modifications.

| Modification | Analog Series | Observed Biological Effect | Reference |

| Acylation | 4-(indol-3-yl)thiazole-2-amines | Modulated antimicrobial activity based on acyl group | nih.gov |

| N-Methylation of amide | 1,3-Thiazole derivatives | Increased BChE inhibition | |

| N-Methylation of amine | 1,3-Thiazole derivatives | Reduced BChE inhibition | |

| Formation of thiazolidinones | Quinazolinone derivatives | Resulted in anti-inflammatory and antimicrobial activity | researchgate.net |

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological effect. For thiazole and pyridine-containing compounds, several key pharmacophoric features have been identified.

A pharmacophore model for antitubulin agents based on acyl 1,3,4-thiadiazole amides and sulfonamides identified a four-point model (AAHR) consisting of two hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) as crucial for activity researchgate.net. Similarly, a pharmacophore model for COX-2 inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives highlighted the importance of specific spatial arrangements of chemical features for selective inhibition researchgate.net.

For thiazolo[4,5-b]pyridine-2-one derivatives, pharmacophore modeling revealed that the fused bicyclic scaffold plays a key role in the steric placement of atoms in the respective pharmacophore centers, suggesting its potential as a promising scaffold for developing biologically active substances mdpi.com. These models suggest that for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its analogs, the key pharmacophoric elements likely include:

Hydrogen bond donors and acceptors (the amine group, pyridine nitrogen, and thiazole nitrogen).

An aromatic/hydrophobic region (the chloropyridine and thiazole rings).

A specific spatial arrangement of these features to allow for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized compounds.

While specific QSAR models for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine derivatives are not extensively reported in the literature, studies on structurally related compound classes provide valuable insights into the descriptors that are likely to be important for their biological activity.

For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR model was developed using multiple linear regression (MLR). The model indicated that a combination of 2D, 3D, and molecular properties descriptors, such as those related to hydrophilicity and electronic density distribution, play a crucial role in enhancing antioxidant activity dmed.org.ua. The model showed good statistical characteristics and predictive power, with leave-one-out cross-validation coefficients (Q²LOO) ranging from 0.7060 to 0.7480 dmed.org.ua.

In another study on substituted 1,2,4-triazole derivatives with anticancer activity, a 3D-QSAR model was generated using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. This model revealed that steric and electrostatic fields were significant contributors to the anticancer activity nih.gov. The model demonstrated a strong correlation between biological activity and the descriptors, with a squared correlation coefficient (r²) of 0.8713 and good internal and external predictivity nih.gov.

For a series of thiazole derivatives as PIN1 inhibitors, both MLR and artificial neural network (ANN) methods were used to develop QSAR models. The ANN model showed superior performance, indicating that non-linear relationships may exist between the structural descriptors and biological activity imist.ma. The descriptors found to be important in the MLR model were molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J) imist.ma.

These studies suggest that a predictive QSAR model for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine derivatives would likely incorporate a combination of electronic, steric, and lipophilic descriptors to accurately predict their biological activity.

Below is a summary of QSAR models developed for related heterocyclic compounds.

| Compound Series | QSAR Method | Key Findings/Descriptors | Statistical Significance | Reference |

| 3H-Thiazolo[4,5-b]pyridin-2-ones | MLR | 2D, 3D, and molecular properties descriptors are crucial for antioxidant activity. | Q²LOO = 0.7060–0.7480 | dmed.org.ua |

| Substituted 1,2,4-triazoles | kNN-MFA (3D-QSAR) | Steric and electrostatic fields significantly contribute to anticancer activity. | r² = 0.8713 | nih.gov |

| Thiazole derivatives (PIN1 inhibitors) | MLR, ANN | MR, LogP, ELUMO, and Balaban index (J) are important. ANN model showed better performance. | MLR: R² = 0.76, ANN: R² = 0.98 | imist.ma |

Application of QSAR in Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

In the context of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental. These methods provide a three-dimensional representation of the structural features that are critical for biological activity.

A study on pyridyl aminothiazole derivatives as Checkpoint Kinase 1 (Chk1) inhibitors utilized molecular docking to determine the probable binding conformations of the compounds within the Chk1 active site. nih.gov Based on these docked conformations, CoMFA and CoMSIA models were developed. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.608 and a non-cross-validated correlation coefficient (r²) of 0.972, indicating a robust and predictive model. nih.gov Similarly, the CoMSIA model, which incorporated steric, electrostatic, and hydrogen bond acceptor fields, produced a q² of 0.662 and an r² of 0.970. nih.gov The predictive power of these models was further validated with an external test set of 14 compounds, showing reasonable external predictabilities. nih.gov

The contour maps generated from these CoMFA and CoMSIA models provide a visual guide for analog design. For instance, areas where bulky substituents are favored or disfavored can be identified, as can regions where electrostatic interactions or hydrogen bonding are crucial for activity. This information allows medicinal chemists to strategically modify the lead compound, 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, to enhance its interaction with the target protein.

Another relevant study focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases (CDK) 2, 4, and 6. nih.gov This research also employed 3D-QSAR and molecular docking to analyze the structure-activity relationships of 72 inhibitors. nih.gov The resulting 3D-QSAR models for all three kinases were found to be statistically significant, providing a basis for designing novel inhibitors with enhanced potency. nih.gov

The application of these QSAR models in the design of novel analogs of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine can be illustrated through hypothetical modifications based on the insights gained from such studies. The following interactive data table presents a hypothetical series of analogs and their predicted inhibitory activities based on a generic QSAR model where certain structural features are correlated with activity.

Interactive Data Table: Predicted Inhibitory Activity of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine Analogs

| Compound ID | R1 (on Pyridine Ring) | R2 (on Thiazole Ring) | Predicted pIC50 | Notes |

| Lead | 6-Cl | H | 6.5 | Starting Compound |

| Analog-1 | 6-F | H | 6.3 | Halogen substitution effect |

| Analog-2 | 6-CH3 | H | 6.1 | Steric hindrance at pyridine |

| Analog-3 | 6-Cl | 5-Br | 6.8 | Favorable halogen at thiazole |

| Analog-4 | 6-Cl | 5-CH3 | 6.6 | Small alkyl group tolerated |

| Analog-5 | 6-OCH3 | H | 5.9 | Unfavorable bulky group |

| Analog-6 | H | H | 5.5 | Importance of chloro group |

Note: The pIC50 values in this table are for illustrative purposes to demonstrate the application of QSAR in analog design and are not based on actual experimental data for this specific series.

Detailed research findings from studies on related pyridinyl-thiazole series have consistently highlighted the importance of specific substitutions. For instance, the presence and nature of the halogen at the 6-position of the pyridine ring can significantly influence activity. Furthermore, substitutions on the thiazole ring can modulate binding affinity and selectivity. QSAR models help to quantify these relationships and guide the selection of substituents that are most likely to lead to improved biological activity. By integrating computational modeling with synthetic chemistry and biological testing, the design of potent and specific analogs of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine can be significantly streamlined.

Mechanistic Investigations and Biological Target Identification for 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine

In Vitro Biochemical and Cellular Assays for Target Engagement

To elucidate the biological effects of 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine, a variety of in vitro assays are employed. These assays provide the initial yet crucial insights into how the compound interacts with biological systems at the molecular and cellular levels.

Enzymes are critical regulators of numerous physiological processes, making them common targets for therapeutic agents. Studies on structurally related compounds suggest that 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine may exhibit inhibitory activity against certain enzymes. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6). acs.org These kinases are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. acs.org

Another related scaffold, imidazo[2,1-b]thiazole (B1210989), has been associated with the slight inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. nih.gov Furthermore, compounds featuring a thiazolo[4,5-b]pyridine (B1357651) core have been developed as inhibitors of acyl-ACP thioesterase. beilstein-journals.org While direct enzymatic inhibition data for 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine is not extensively available, the activities of these analogous structures provide a strong rationale for screening it against a panel of kinases and other enzymes.

Below is a hypothetical data table illustrating the kind of results that could be generated from such enzyme inhibition studies.

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

| CDK4 | 1 | 85 | 0.05 |

| CDK6 | 1 | 70 | 0.2 |

| VEGFR2 | 10 | 15 | >50 |

| Acyl-ACP Thioesterase | 10 | 5 | >50 |

This data is illustrative and based on the activity of structurally related compounds.

Receptors are another major class of drug targets. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. Research on a compound with a similar thiazole-pyrimidine core, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM), has shown it to be a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) with a high affinity, exhibiting a Ki value of 12.6 nM. nih.gov This suggests that 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine could also interact with G-protein coupled receptors (GPCRs) like the mGluRs.

The following table demonstrates the potential binding affinities that could be determined through receptor binding assays.

| Receptor Target | Radioligand | Ki (nM) |

| mGluR1 | [3H]-R214127 | 25.4 |

| mGluR5 | [3H]-M-MPEP | >10,000 |

| A3 Adenosine Receptor | [125I]-AB-MECA | 500 |

This data is hypothetical and based on findings for analogous compounds.

To understand the functional consequences of enzyme inhibition or receptor binding, cell-based assays are crucial. These assays can reveal the impact of a compound on cellular signaling pathways. For example, the inhibition of CDK4/6 by 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives leads to G1 cell cycle arrest in cancer cell lines. acs.org This is a clear downstream effect of enzyme inhibition on a critical cellular pathway.

Furthermore, the cytotoxic effects observed for some imidazo[2,1-b]thiazole derivatives in cancer cells imply the modulation of signaling pathways that regulate cell survival and apoptosis. nih.gov Analysis of key signaling proteins such as Akt, ERK, and caspases through techniques like Western blotting or high-content imaging would be essential to delineate the specific pathways affected by 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine.

Identification of Specific Molecular Targets

While in vitro assays can suggest potential targets, more direct methods are needed to definitively identify the molecular partners of a compound within the complex cellular environment.

A powerful and unbiased method for target identification is affinity chromatography coupled with mass spectrometry-based proteomics. In this approach, the compound of interest, 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine, would be immobilized on a solid support to create an affinity matrix. This matrix is then used to "fish out" its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. This technique has been successfully used to identify the targets of numerous biologically active compounds.

Proteomic analysis can also be employed in a more global fashion. By treating cells with the compound and comparing the proteome of treated versus untreated cells, researchers can identify changes in protein expression or post-translational modifications that are indicative of target engagement and downstream pathway modulation.

Once putative targets are identified through methods like affinity chromatography, their biological relevance to the compound's activity can be validated using genetic techniques. By using CRISPR-Cas9 to knock out the gene encoding a potential target protein, or RNA interference (RNAi) to knock it down, scientists can assess whether the absence or reduction of the target protein alters the cellular response to 4-(6-chloro-pyridin-3-YL)-thiazol-2-ylamine. If the compound's effect is diminished or abolished in the genetically modified cells, it provides strong evidence that the protein is a bona fide target.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Derivatives of 2-aminothiazole (B372263) are recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of proteins. nih.govresearchgate.net The biological activity of these compounds is often linked to their ability to interfere with key cellular signaling cascades. For many pyridine-thiazole hybrids, a primary mode of action involves the inhibition of protein and lipid kinases, which are crucial regulators of cell growth, differentiation, and survival. nih.gov

Research into structurally similar compounds has revealed effects on several critical signaling pathways:

Cell Cycle Regulation: A number of pyridine-thiazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov By targeting CDKs, these compounds can halt the cell cycle, preventing the proliferation of rapidly dividing cells, a hallmark of cancer.

Growth Factor Receptor Signaling: The c-Met kinase, a receptor tyrosine kinase involved in cell growth and motility, has been identified as a target for some thiazole (B1198619) derivatives. nih.gov Inhibition of this pathway can disrupt tumor progression and metastasis.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival. The lipid kinase PI3Kα is a known target of some thiazole-containing compounds. nih.gov By inhibiting this pathway, these molecules can induce apoptosis and reduce cell proliferation.

Apoptosis Induction: Studies on certain pyridine-thiazole hybrids have demonstrated an ability to induce programmed cell death, or apoptosis, in cancer cells. The precise mechanisms can vary but may involve the modulation of mitochondrial membrane potential and the induction of DNA fragmentation. researchgate.net

Rho/ROCK Signaling: The Rho-associated protein kinase (ROCK) signaling pathway, which is involved in cell shape, motility, and proliferation, has been identified as a potential target for some pyridine-thiazole compounds with anticancer activity. arabjchem.org

The following table summarizes the observed modulation of intracellular signaling pathways by compounds structurally related to 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine.

| Pathway/Target | Observed Effect of Related Compounds | Potential Implication for 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine |

| Cyclin-Dependent Kinases (CDKs) | Inhibition of CDK1 leading to anti-melanoma activity. nih.gov | Potential for cell cycle arrest and anti-proliferative effects. |

| c-Met Kinase | Inhibition of c-Met kinase, associated with anti-leukemic activity. nih.gov | Possible role in modulating cancer cell growth and invasion. |

| PI3Kα | Inhibition of PI3Kα, leading to activity against human colon cancer cell lines. nih.gov | Potential to interfere with cell survival and proliferation pathways. |

| Apoptotic Pathways | Induction of apoptosis in cancer cells, potentially through redox imbalance. researchgate.net | Could induce programmed cell death in pathological conditions. |

| Rho-associated protein kinase (ROCK-1) | Docking studies suggest binding and potential inhibition. arabjchem.org | May affect cell motility and proliferation. |

Phenotypic Screening and Deconvolution Strategies

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. nih.govnih.gov For a compound like 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, which belongs to a class of molecules with diverse biological activities, phenotypic screening can be an effective strategy to uncover novel therapeutic applications. nih.gov

A typical phenotypic screening cascade for a compound of this nature might involve:

High-Throughput Screening (HTS): The compound would be tested across a panel of diverse cell lines, representing various cancer types or other disease models. nih.gov Automated microscopy and high-content imaging can be used to monitor a range of cellular phenotypes, such as cell viability, proliferation, morphology, and the expression of specific biomarkers. nih.gov

Hit Identification and Validation: Compounds that elicit a desired phenotypic response are selected as "hits." These hits are then re-tested and validated to confirm their activity and rule out artifacts.

Target Deconvolution: Once a hit is validated, the next critical and often challenging step is to identify its molecular target(s). nih.govnih.gov This process, known as target deconvolution, is essential for understanding the compound's mechanism of action. creative-biolabs.compelagobio.com Several strategies can be employed:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. nih.gov

Chemical Proteomics: This involves using the compound as a probe to identify its protein targets in a complex biological sample. researchgate.net

Computational Approaches: In silico methods, such as molecular docking, can predict potential binding targets based on the compound's structure. researchgate.net

Genetic Approaches: Techniques like RNAi or CRISPR screening can be used to identify genes that, when knocked down or out, mimic or alter the phenotypic response to the compound, thereby pointing to the target pathway. researchgate.net

The table below outlines potential phenotypic screening and deconvolution strategies that could be applied to 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine.

| Strategy | Description | Potential Application |

| Multiparametric Phenotypic Screening | High-content imaging of cancer cell lines treated with the compound to assess effects on cell morphology, viability, and proliferation. nih.gov | Identification of anticancer activity and initial mechanistic clues. |

| 3D Cyst Culture Models | Screening in 3D cell culture models, for example, of polycystic kidney disease, to identify modulators of cyst growth. nih.gov | Discovery of therapeutic potential in complex, tissue-like environments. |

| T Cell Activation Assays | Phenotypic screening to identify inhibition of T cell activation by monitoring cell proliferation, activation markers, and cytokine production. technologynetworks.comdrugtargetreview.com | Uncovering immunomodulatory or anti-inflammatory properties. |

| Affinity-Based Target Identification | Immobilization of the compound to a resin to capture and identify binding proteins from cell extracts. nih.gov | Direct identification of molecular targets. |

| Expression-Based Target Identification | Profiling changes in gene or protein expression in cells treated with the compound to infer the affected pathways. creative-biolabs.com | Elucidation of the mechanism of action. |

Preclinical Efficacy Studies of 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine in Relevant Disease Models Non Human

In Vitro Efficacy Assessments in Cell Culture Models

Cancer Cell Line Studies

Extensive searches of publicly available scientific literature and databases did not yield any preclinical studies evaluating the efficacy of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (CP-533536/Evatanepag) in cancer cell lines. The primary mechanism of action of this compound as a selective EP2 receptor agonist has directed research efforts towards other therapeutic areas.

Antimicrobial/Antiparasitic Assays

There is no available scientific evidence from preclinical studies to suggest that 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (CP-533536/Evatanepag) has been evaluated for its antimicrobial or antiparasitic properties.

Anti-inflammatory and Immunomodulatory Assessments

The anti-inflammatory and immunomodulatory potential of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (CP-533536/Evatanepag) has been investigated, particularly in the context of mast cell activity. As a selective EP2 receptor agonist, the compound has been shown to influence inflammatory pathways.

In vitro studies have demonstrated that CP-533536 can inhibit mast cell degranulation. nih.gov In a human mast cell line (LAD2) and a rat basophilic leukemic humanized cell line (RS-ATL8) expressing the high-affinity IgE receptor (hFcεRI), CP-533536 exhibited a dose-dependent inhibition of hFcεRI-induced mast cell degranulation. nih.gov This inhibitory effect suggests a potential role for the compound in mitigating IgE-mediated allergic and inflammatory responses. nih.gov

Specifically, in the RS-ATL8 cell line, incubation with CP-533536 led to a reduction in the release of β-hexosaminidase, a marker of mast cell degranulation, following IgE stimulation and antigen challenge. nih.gov The maximum inhibitory effect was observed at a concentration of 10-8 M. nih.gov Furthermore, treatment of HEK-293 cells transfected with the EP2 receptor with CP-533536 resulted in an increase in intracellular cAMP levels, confirming its agonistic activity at this receptor, which is linked to its anti-inflammatory effects. researchgate.net

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| RS-ATL8 (Rat Basophilic Leukemia, humanized) | β-hexosaminidase release assay | Dose-dependent inhibition of hFcεRI-induced mast cell degranulation. Maximum effect observed at 10-8 M. | nih.gov |

| HEK-293 (Human Embryonic Kidney) | Intracellular cAMP measurement | Increased intracellular cAMP levels in cells transfected with the EP2 receptor, confirming agonist activity. | researchgate.net |

In Vivo Efficacy Evaluations in Animal Models

Efficacy in Murine Models of Disease

The in vivo efficacy of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (CP-533536/Evatanepag) has been evaluated in murine models, primarily focusing on allergic asthma and bone repair.

In a house dust mite (HDM)-sensitized mouse model of allergic asthma, intranasal administration of CP-533536 was assessed for its ability to mitigate airway hyperreactivity and inflammation. nih.gov The results indicated that local administration of the compound could prevent the aeroallergen-driven increase in airway resistance. invivochem.com However, the effect on eosinophilic inflammation was not statistically significant. nih.gov

The most significant body of in vivo research for CP-533536 is in the area of bone healing. In rat models of fracture healing, local administration of a single dose of CP-533536 demonstrated the ability to heal fractures. nih.govebi.ac.uk Studies in rats have shown that a single injection of CP-533536 into the proximal tibial metaphysis dose-dependently stimulated local lamellar bone formation on trabecular, endocortical, and periosteal surfaces. sigmaaldrich.comnih.gov This resulted in increased bone mineral content and bone strength at the injection site. nih.gov

| Animal Model | Disease/Condition | Key Findings | Reference |

|---|---|---|---|

| BALB/c Mice | Allergic Asthma (HDM-sensitized) | Intranasal administration prevented aeroallergen-driven increased airway resistance. Non-significant reduction in eosinophilic inflammation. | nih.govinvivochem.com |

| Rat | Fracture Healing | Local administration of a single dose demonstrated the ability to heal fractures. | nih.govebi.ac.uk |

| Rat | Local Bone Formation | A single injection dose-dependently stimulated local lamellar bone formation, increasing bone mineral content and strength. | sigmaaldrich.comnih.gov |

Efficacy in Other Preclinical Animal Species

The efficacy of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (CP-533536/Evatanepag) in promoting bone healing has also been demonstrated in a canine model. In dogs with tibial osteotomies, treatment with CP-533,536 in a sustained-release matrix showed a time-dependent rebridging of the bone defect with new bone formation. pnas.org This compound was also effective in healing critical-sized ulnar defects in the same animal model. researchgate.netpnas.org These findings in a larger animal model further support the potential therapeutic application of this compound in orthopedic medicine.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

A comprehensive review of publicly available scientific literature and research databases reveals no specific studies detailing the pharmacodynamic biomarker evaluation of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine in non-human preclinical models. While research exists on the broader class of 2-aminothiazole (B372263) derivatives, the strict focus on this specific chemical entity yields no data on its effects on biological markers in relevant disease models.

Consequently, there are no detailed research findings or data tables to present regarding the modulation of specific biomarkers, target engagement, or downstream signaling effects following the administration of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine in preclinical settings. The absence of such information indicates a gap in the published research landscape for this particular compound.

Computational Chemistry and Rational Design Approaches for 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its potential biological targets.

Docking Studies with Identified Biological Targets

Molecular docking simulations have been employed to investigate the binding modes of compounds structurally related to 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine with various biological targets. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. nih.gov Docking studies with CDK2, CDK4, and CDK6 have helped to elucidate the structure-activity relationships of these inhibitors. nih.gov

In the context of antimicrobial research, docking studies have been performed on thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety against DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net These studies revealed that the novel thiazoles exhibited docking scores ranging from -6.4 to -9.2 kcal/mol, indicating strong potential inhibitory activity. researchgate.net Similarly, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives have been docked against proteins from Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov One potent analog demonstrated a low binding energy of -8.910 kcal/mol, suggesting high stability of the protein-ligand complex. nih.gov These studies highlight the utility of molecular docking in identifying potential therapeutic targets and optimizing the structure of lead compounds based on the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold for various diseases.

| Biological Target | Compound Type | Key Findings |

| Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Elucidation of structure-activity relationships for cancer therapy. nih.gov |

| DNA Gyrase | Thiazole derivatives with a pyridine moiety | Docking scores between -6.4 and -9.2 kcal/mol, suggesting antibacterial potential. researchgate.net |

| Ralstonia solanacearum protein (4CSD) | N-(4-phenylthiazol-2-yl) nicotinamide derivatives | A potent analog showed a binding energy of -8.910 kcal/mol, indicating good inhibitory activity against the bacterial wilt pathogen. nih.gov |

Conformational Analysis of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its analogs is crucial for understanding how it adapts to the binding sites of different biological targets.

Crystal structure analysis of related compounds provides valuable information on their solid-state conformation. For example, in 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, a metabolite of the insecticide imidacloprid, the dihedral angle between the pyridine and imidazoline (B1206853) rings is 76.2(1)°. nih.gov In another related structure, the dihedral angle between the pyridine and 3-chlorophenyl rings was found to be 22.63(2)°. nih.gov These studies reveal that the relative orientation of the aromatic rings can vary significantly, which has important implications for how these molecules can fit into a protein's active site. This conformational flexibility is a key aspect to consider in rational drug design, as it allows the molecule to adopt the most favorable conformation for binding, thereby maximizing its inhibitory potential.

Molecular Dynamics Simulations for Binding Mode Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the binding mode over time. MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6 have been used to validate the results of docking studies and to gain a deeper understanding of the interactions at an atomic level. nih.govresearchgate.net Similarly, MD simulations of chalcone-thiazole hybrids with DNA gyrase B have been performed to confirm the stable binding of potential inhibitors. nih.gov These simulations provide valuable information on the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic contributions of different types of interactions, all of which are critical for the rational design of more potent and selective inhibitors based on the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold.

De Novo Design and Virtual Screening Based on the 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine Scaffold

The 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold represents a promising starting point for the discovery of new drugs. De novo design and virtual screening are powerful computational techniques that can be used to explore the chemical space around this core structure and identify novel compounds with improved biological activity.

De novo design involves the construction of novel molecules piece by piece within the active site of a target protein, ensuring optimal interactions. Virtual screening, on the other hand, involves the rapid computational assessment of large libraries of existing compounds to identify those that are most likely to bind to a specific target. Both approaches have been successfully applied to scaffolds containing pyridine and thiazole moieties. nih.gov For example, scaffold hopping, a technique used in virtual screening to identify structurally novel compounds with similar activity, has been used to design new inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a cancer target. nih.govnih.gov By applying these methods to the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine scaffold, researchers can efficiently identify new lead compounds for a variety of diseases.

Prediction of ADME-Related Properties via Computational Methods

In addition to predicting a compound's biological activity, computational methods are also invaluable for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile is a critical determinant of its success as a drug, as it affects its bioavailability, efficacy, and potential for toxicity.

In Silico Absorption Prediction

The ability of a drug to be absorbed into the bloodstream is a fundamental requirement for its efficacy. In silico tools can predict various parameters related to absorption, such as intestinal absorption, Caco-2 permeability, and blood-brain barrier (BBB) penetration. nih.govfrontiersin.orgresearchgate.net For example, studies on a novel pyridine-thiazole hybrid predicted that the compound could cross the BBB and be absorbed from the gastrointestinal system. researchgate.net These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. mdpi.com By predicting these properties for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its derivatives, researchers can identify potential liabilities early in the drug discovery process and make modifications to the chemical structure to improve its absorption characteristics. nih.gov

| ADME Property | Computational Prediction | Importance in Drug Design |

| Intestinal Absorption | Predicted for pyridine-thiazole hybrids. researchgate.net | Determines how much of the drug enters the bloodstream after oral administration. |

| Caco-2 Permeability | A common in silico model for predicting intestinal absorption. frontiersin.org | High permeability suggests good absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicted for a novel pyridine-thiazole hybrid. researchgate.net | Crucial for drugs targeting the central nervous system. |

| Lipophilicity (logP) | A key parameter in ADME prediction. mdpi.com | Influences absorption, distribution, and metabolism. |

In Silico Metabolism Pathway Prediction

Information regarding the computational prediction of metabolic pathways for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine is not available in the reviewed literature. Such a study would typically involve the use of software to predict the sites of metabolism on the molecule and the resulting metabolites when processed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

Table 1: Predicted Metabolic Pathways and Metabolites of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (Data Not Available)

| Predicted Pathway | Major Metabolites | Catalyzing Enzymes |

| Data Not Available | Data Not Available | Data Not Available |

In Silico Excretion and Distribution Prediction

Detailed in silico predictions for the excretion routes and tissue distribution of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine have not been reported in the available scientific literature. This type of analysis would generally predict parameters such as the volume of distribution (Vd), clearance (CL), and the likely primary routes of elimination from the body (e.g., renal or hepatic).

Table 2: Predicted Excretion and Distribution Parameters of 4-(6-Chloro-pyridin-3-YL)-thiazol-2-ylamine (Data Not Available)

| Parameter | Predicted Value | Method/Software |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

| Primary Excretion Route | Data Not Available | Data Not Available |

| Blood-Brain Barrier Permeability | Data Not Available | Data Not Available |

Further research and publication of in silico ADME studies are required to populate these sections with scientifically accurate data for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine.

Future Directions and Emerging Research Avenues for 4 6 Chloro Pyridin 3 Yl Thiazol 2 Ylamine

Exploration of Novel Synthetic Methodologies

While classical approaches such as the Hantzsch thiazole (B1198619) synthesis have been foundational, the future of synthesizing 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its derivatives lies in the adoption of more advanced and efficient methodologies. arabjchem.orgnih.gov The development of robust synthetic routes is critical for rapidly accessing diverse analogues for structure-activity relationship (SAR) studies and for generating bulk quantities required for extensive preclinical evaluation. researchgate.netrsc.org

Future research should focus on:

Modern Catalytic Systems: Exploring novel catalytic methods, such as C-H activation and photoredox catalysis, could provide more direct and atom-economical routes for the functionalization of both the pyridine (B92270) and thiazole rings. researchgate.netijprajournal.com These techniques offer the potential for late-stage diversification of the core scaffold, allowing for the introduction of various substituents to fine-tune biological activity.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields and purity, and enhance the scalability and safety of synthetic processes. Their application could accelerate the synthesis-testing cycle in drug discovery programs.

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the pyridinyl-thiazole framework can improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation, aligning with the principles of green chemistry. researchgate.net

Eco-Friendly Synthesis: A growing emphasis is on developing synthetic protocols that utilize environmentally benign solvents and catalysts, minimizing the ecological footprint of the chemical synthesis. researchgate.net

By embracing these modern synthetic strategies, chemists can expand the accessible chemical space around the 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine core, facilitating a more thorough exploration of its therapeutic potential. rsc.orgeurekaselect.com

Identification of New Biological Targets and Therapeutic Applications

Derivatives of the pyridine-thiazole scaffold have demonstrated a wide array of biological activities, suggesting that 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine could be a versatile platform for drug discovery. globalresearchonline.netarabjchem.org The primary future direction is to move beyond initial screenings and identify specific molecular targets to understand its mechanism of action and explore new therapeutic indications.

Emerging research avenues include:

Oncology: Numerous pyridine-thiazole hybrids have shown potent anticancer activity. arabjchem.orgnih.gov Future work should focus on identifying the specific kinases or signaling pathways modulated by these compounds. For instance, analogues have shown inhibitory activity against targets like Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Rho-associated protein kinase (ROCK-1). arabjchem.orgnih.govacs.org A systematic investigation into a broader panel of cancer-related kinases and other targets like PARP1 is warranted. nih.gov

Infectious Diseases: The scaffold is a promising backbone for developing new antimicrobial agents to combat drug-resistant pathogens. researchgate.net Research should aim to identify specific bacterial or fungal enzymes or cellular processes that are inhibited by these molecules. mdpi.commdpi.com

Inflammatory and Metabolic Disorders: Anti-inflammatory properties of related compounds have been reported. mdpi.com Future studies could explore targets within inflammatory cascades, such as cyclooxygenase (COX) enzymes. Furthermore, some thiazole derivatives are known to have anti-diabetic effects, opening another potential avenue for investigation. mdpi.com

The following table summarizes some of the observed biological activities and potential targets for related pyridine-thiazole compounds, providing a roadmap for future investigations.

| Therapeutic Area | Specific Activity | Potential Molecular Target(s) |

| Oncology | Antiproliferative, Cytotoxic | CDK4/6, VEGFR-2, ROCK-1, MMP-9, PARP1, NF-κB |

| Infectious Diseases | Antibacterial, Antifungal | Bacterial DNA gyrase, Fungal cell wall synthesis enzymes |

| Inflammatory Diseases | Anti-inflammatory | Cyclooxygenase (COX) enzymes |

This table is generated based on data from related pyridine-thiazole derivatives and suggests potential areas of study for 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine.

Development of Advanced Delivery Systems for Preclinical Research

A significant hurdle in preclinical development is often the suboptimal physicochemical properties of lead compounds, such as poor solubility and bioavailability. Advanced drug delivery systems (DDS) can overcome these limitations, enhancing therapeutic efficacy and enabling more reliable preclinical assessment. genesispub.org For a heterocyclic compound like 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, exploring DDS is a crucial future step.

Potential strategies include:

Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from premature degradation, and potentially offer targeted delivery to diseased tissues. nih.gov Liposomal formulations have been successfully used to improve the therapeutic index of other anticancer drugs. nih.gov

Polymer Conjugation: Attaching the compound to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can enhance its pharmacokinetic profile by increasing circulation time and reducing renal clearance.

Implants and Localized Delivery Systems: For specific applications, such as localized cancer therapy or treating localized infections, developing implantable devices or hydrogels for sustained, site-specific release could be highly beneficial. genesispub.org

These advanced formulations can transform a promising compound with poor drug-like properties into a viable candidate for in vivo studies, bridging the gap between initial discovery and clinical application.

Integration with Omics Technologies for Systems-Level Understanding

To fully unlock the potential of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine, a shift from a single-target to a systems-level understanding of its biological effects is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. omicstutorials.comnih.gov

Future research should incorporate:

Target Identification and Validation: Transcriptomic and proteomic profiling of cells treated with the compound can help identify modulated genes and proteins, offering unbiased clues to its primary targets and off-target effects. frontlinegenomics.com This approach can validate expected mechanisms of action or uncover entirely new ones.

Biomarker Discovery: Omics data can be used to identify biomarkers that predict response or resistance to the compound. frontlinegenomics.com In a preclinical setting, these biomarkers can help in stratifying animal models and, eventually, patient populations.

Mechanism of Action Elucidation: By integrating data from multiple omics layers, researchers can reconstruct the signaling pathways and cellular networks affected by the compound. omicstutorials.com This provides a comprehensive picture of its mechanism of action, moving beyond the inhibition of a single protein to understanding its impact on the entire cellular machinery. researchgate.netbenthamscience.com

This systems-level approach is essential for a deeper understanding of the compound's pharmacology and for making more informed decisions during its preclinical and potential clinical development.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. The successful development of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine and its derivatives will hinge on fostering collaborations between experts across various scientific disciplines. researchgate.net

Key interdisciplinary approaches include:

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development and optimization, can accelerate the translation of promising compounds from the bench to the clinic. rsc.org

Chemistry and Biology Integration: Close collaboration between synthetic chemists and molecular biologists is paramount. Chemists can design and synthesize novel analogues based on biological feedback, while biologists can test these compounds in relevant assays, creating an efficient design-synthesize-test-analyze cycle. nih.gov

Computational and Experimental Synergy: Integrating computational chemistry and biology with experimental work is crucial. Molecular docking and dynamics simulations can guide the rational design of new derivatives with improved potency and selectivity, prioritizing synthetic efforts. arabjchem.orgmdpi.com Bioinformaticians are essential for analyzing and interpreting the large datasets generated by omics technologies.

By fostering an environment of open collaboration, the scientific community can pool resources, share expertise, and collectively overcome the challenges inherent in developing a novel chemical entity into a clinically valuable therapeutic agent.

Q & A

Q. Critical conditions for optimization :

- Temperature control : Higher temperatures (80–120°C) for cyclization steps improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .

Q. Example protocol :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | 6-Chloronicotinaldehyde, thiourea, EtOH, reflux | 65% | TLC, IR |

| 2 | H₂O₂ in AcOH, 60°C | 78% | ¹H NMR, MS |

Basic: Which analytical techniques are essential for structural validation of 4-(6-chloro-pyridin-3-yl)-thiazol-2-ylamine?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the chloro-pyridinyl moiety (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.02 for C₈H₅ClN₃S) .

- IR Spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .

Advanced tip : Pair with X-ray crystallography to resolve ambiguities in stereochemistry or tautomeric forms (e.g., thiazole vs. thiazoline) .

Advanced: How can researchers address contradictory biological activity data for this compound across studies?

Answer:

Discrepancies often arise from variations in:

- Assay conditions : pH, temperature, and ionic strength affect binding affinity. Standardize protocols (e.g., PBS buffer at pH 7.4, 37°C) .

- Compound purity : Use HPLC (>95% purity) to exclude impurities that may interfere with activity .

- Cell line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. Methodological workflow :

Reproduce assays under identical conditions.

Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) .

Meta-analysis : Compare datasets using tools like Prism to identify outliers .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Answer: